REACTION_CXSMILES
|
CS(C)=O.C(Cl)(=O)C(Cl)=O.[OH:11][CH2:12][CH2:13][CH:14]1[C:19]2[CH:20]=[CH:21][C:22]([C:24]#[N:25])=[CH:23][C:18]=2[CH2:17][CH2:16][O:15]1.C(N(CC)CC)C>ClCCl>[O:11]=[CH:12][CH2:13][CH:14]1[C:19]2[CH:20]=[CH:21][C:22]([C:24]#[N:25])=[CH:23][C:18]=2[CH2:17][CH2:16][O:15]1
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
1-(2-hydroxyethyl)-3,4-dihydro-1H-2-benzopyran-6-carbonitrile
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
OCCC1OCCC2=C1C=CC(=C2)C#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
CUSTOM
|
Details
|
was quenched by addition of water
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |